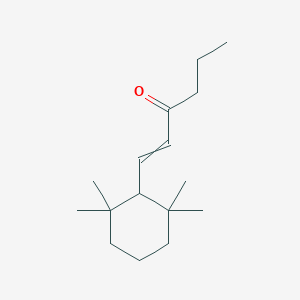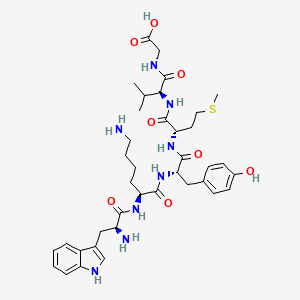
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- is a peptide compound with a complex structure. It is composed of several amino acids, including glycine, L-tryptophan, L-lysine, L-tyrosine, L-methionine, and L-valine. This compound is often used as an intermediate in the synthesis of larger peptides and proteins, and it plays a crucial role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Activation: The next amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Repetition: Steps 2-4 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides like EDC or DCC for peptide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of larger peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of peptide-based drugs and diagnostic agents.
Wirkmechanismus
The mechanism of action of Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the compound is used, such as its role in signaling pathways or as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-leucyl-
- Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-isoleucyl-
- Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-alanyl-
Uniqueness
Glycine, L-tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of glycine, L-tryptophan, L-lysine, L-tyrosine, L-methionine, and L-valine allows it to participate in unique interactions and reactions that similar compounds may not exhibit.
Eigenschaften
CAS-Nummer |
573691-84-6 |
|---|---|
Molekularformel |
C38H54N8O8S |
Molekulargewicht |
783.0 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C38H54N8O8S/c1-22(2)33(38(54)42-21-32(48)49)46-36(52)30(15-17-55-3)44-37(53)31(18-23-11-13-25(47)14-12-23)45-35(51)29(10-6-7-16-39)43-34(50)27(40)19-24-20-41-28-9-5-4-8-26(24)28/h4-5,8-9,11-14,20,22,27,29-31,33,41,47H,6-7,10,15-19,21,39-40H2,1-3H3,(H,42,54)(H,43,50)(H,44,53)(H,45,51)(H,46,52)(H,48,49)/t27-,29-,30-,31-,33-/m0/s1 |
InChI-Schlüssel |
AYIFWJNVRBPKCQ-PHDILBGCSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)

![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
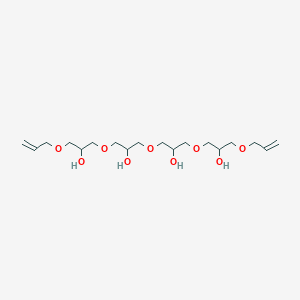
![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
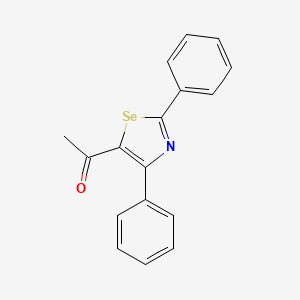
![2-Pyrrolidinone, 5-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14217100.png)
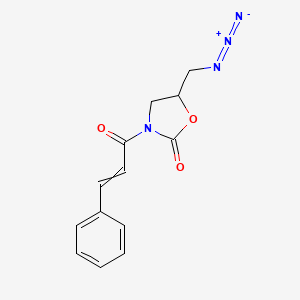
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
